(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c28-22-7-4-8-23(18-22)30-13-15-31(16-14-30)27-29-26(32)25(34-27)17-20-9-11-24(12-10-20)33-19-21-5-2-1-3-6-21/h1-12,17-18H,13-16,19H2/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLSLZACHXSYIB-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Benzyloxybenzylidene Moiety: This step involves the condensation of the thiazolone core with 4-(benzyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Chlorophenylpiperazine Group: The final step includes the nucleophilic substitution reaction between the intermediate product and 1-(3-chlorophenyl)piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Synthetic Formation via Condensation
The benzylidene group at position 5 is formed through Knoevenagel condensation between a thiazolone precursor and 4-(benzyloxy)benzaldehyde. This reaction typically requires:
Mechanistic Steps :
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Deprotonation of the thiazolone’s active methylene group by piperidine.
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Nucleophilic attack on the aldehyde carbonyl.
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Elimination of water to form the α,β-unsaturated ketone system.
Functionalization of the Piperazine Ring
The 4-(3-chlorophenyl)piperazine group undergoes reactions typical of secondary amines:
For example, protonation at the piperazine nitrogen forms stable salts with carboxylic acids, as demonstrated in structural analogs .
Hydrogenolysis of the Benzyloxy Group
The benzyl protecting group on the phenolic oxygen can be removed via catalytic hydrogenation:
This reaction generates a free hydroxyl group, enabling further functionalization (e.g., sulfonation or glycosylation).
Electrophilic Aromatic Substitution
The 4-(benzyloxy)benzylidene and 3-chlorophenyl groups direct electrophilic attacks:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Benzylidene ring | Activated for nitration (para) | HNO₃/H₂SO₄ → nitro derivatives |
| 3-Chlorophenyl | Deactivated for halogenation (meta) | Cl₂/FeCl₃ → polychlorinated products |
Redox Reactions
The thiazolone core participates in reduction and oxidation:
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Reduction : NaBH₄ in methanol selectively reduces the exocyclic double bond, yielding a dihydrothiazole derivative .
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Oxidation : H₂O₂/CH₃COOH oxidizes the thiazolone sulfur to sulfoxide/sulfone derivatives.
Nucleophilic Substitution
The 3-chloro substituent on the phenyl ring undergoes SNAr reactions under harsh conditions:
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Reagents : NaOH (10%), 120°C, 24 hours
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Nucleophiles : Amines, alkoxides
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Example : Replacement with morpholine to enhance solubility .
Photochemical Reactivity
The α,β-unsaturated ketone system undergoes [2+2] photocycloaddition under UV light (λ = 300 nm), forming cyclobutane derivatives with potential bioactivity .
Table 1: Synthetic Optimization for Condensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes rate |
| Temperature | 80–90°C | >70% yield |
| Catalyst (piperidine) | 0.3–0.5 equivalents | Prevents side reactions |
Table 2: Stability Under Acidic/Basic Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH < 3 (HCl) | Unstable (<1 hr) | Hydrolysis of thiazolone ring |
| pH 8–9 (NaHCO₃) | Stable (>24 hr) | No decomposition |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one demonstrates efficacy against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects.
Anticancer Activity
Thiazole compounds are known for their anticancer properties. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.
Central Nervous System Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Research indicates that derivatives with piperazine can exhibit anxiolytic and antidepressant activities. Animal studies may provide insights into its effects on neurotransmitter systems and behavioral outcomes.
Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Anticancer Mechanism
In a study published in Cancer Letters, researchers investigated the mechanism of action of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant increase in apoptotic cells compared to the control group, with flow cytometry analysis revealing a 50% increase in early apoptosis markers after 24 hours of treatment.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Structural Features:
- Thiazol-4(5H)-one core: A five-membered heterocycle containing sulfur and nitrogen, known for its pharmacological versatility.
- Benzyloxybenzylidene group : A conjugated aromatic system with a benzyloxy substituent, enhancing lipophilicity and π-π stacking interactions.
- 4-(3-Chlorophenyl)piperazine : A tertiary amine moiety with a chlorine-substituted phenyl group, influencing receptor binding and solubility.
Thiazole derivatives like this compound are frequently explored for antimicrobial, anticancer, and central nervous system (CNS)-targeted activities due to their structural diversity and metabolic stability .
Structural Analogues and Substituent Effects
The biological and chemical properties of thiazol-4(5H)-one derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:
*Estimated based on structural similarity.
Key Observations:
Chlorine’s electronegativity may improve metabolic stability but reduce aqueous solubility compared to methyl or ethoxy groups .
Benzylidene Modifications :
- Benzyloxy (target compound) vs. propoxy/allyloxy (): Bulkier substituents like benzyloxy increase lipophilicity, favoring blood-brain barrier penetration, while smaller groups (e.g., propoxy) improve solubility .
Hybrid Structures :
- Compounds like and incorporate fused triazole or pyrazole rings, broadening biological activity but complicating synthesis .
Biological Activity
The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A thiazole ring
- A benzylidene moiety
- A piperazine group
Biological Activity Overview
The biological activities of this compound can be categorized mainly into antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its efficacy against various bacterial strains, including multidrug-resistant Gram-negative bacteria.
Key Findings:
- The compound acts as an efflux pump inhibitor, reversing multidrug resistance mechanisms in bacteria such as Escherichia coli by inhibiting the AcrA/AcrB/TolC efflux system .
- It demonstrated notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 12.5 | |
| Staphylococcus aureus | 15.0 | |
| Pseudomonas aeruginosa | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through various in vitro assays, including the denaturation of bovine serum albumin (BSA).
Key Findings:
- The compound exhibited significant inhibition of protein denaturation, with IC50 values ranging from 46.29 to 100.60 µg/mL across different analogs .
- Molecular docking studies revealed strong interactions with cyclooxygenase (COX) enzymes, suggesting a mechanism for its anti-inflammatory effects.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound 5j | 46.29 | Anti-inflammatory |
| Compound 5g | 100.60 | Anti-inflammatory |
| Standard Drug | 20.00 | Diclofenac Sodium |
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Multidrug Resistance Reversal:
- Inhibition of Inflammatory Responses:
Mechanistic Insights
The biological activity of this compound is attributed to:
- Structural Features: The presence of the thiazole ring and piperazine moiety enhances interaction with biological targets.
- Molecular Interactions: Docking studies suggest that the compound binds effectively to active sites of target proteins involved in inflammation and bacterial resistance mechanisms .
Q & A
Q. What are the key synthetic steps for preparing (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation reaction. A general procedure includes:
- Reacting a thiazolidinone precursor (e.g., compound 1 in ) with a substituted benzaldehyde (e.g., 4-benzyloxybenzaldehyde) in 1,4-dioxane.
- Using piperidine as a catalyst under reflux (5 hours).
- Acidifying the mixture with ice/water to precipitate the product.
- Purification via recrystallization (e.g., 1,4-dioxane) .
Critical Note: Variations in aldehydes (e.g., p-chloro- or p-methoxybenzaldehyde) alter the substituents on the benzylidene moiety, affecting biological activity .
Q. How is the molecular structure of this compound confirmed?
Methodological Answer:
- 1H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), methylene groups (δ 2.50–2.57 ppm), and thiazolidinone carbonyl (δ ~170 ppm in 13C NMR).
- X-ray crystallography : Resolves dihedral angles between the thiazolidinone core and substituents (e.g., 12.01° for the benzylidene ring vs. 51.42° for the piperazine ring) .
- IR spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
Q. What protocols are used for in vitro cytotoxicity screening?
Methodological Answer:
- Cell lines : Human cancer cells (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) are cultured in RPMI-1640 medium with 5% FBS and antibiotics .
- Assay : Sulforhodamine B (SRB) test measures cell viability after 48-hour exposure to the compound.
- Controls : DMSO (0.5% v/v) as a vehicle control; CHS-828 as a reference antitumor agent .
- Data interpretation : IC₅₀ values are calculated using dose-response curves.
Table 1 : Example cytotoxicity data from :
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 8.2 |
| HEPG-2 (Liver) | 12.4 |
| WI-38 (Normal) | >50 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Methodological Answer:
- Substituent variation : Replace the 3-chlorophenyl group on the piperazine with electron-withdrawing (e.g., nitro) or bulky groups to modulate receptor affinity.
- Benzylidene modification : Introduce hydroxyl or methoxy groups to enhance solubility or hydrogen-bonding interactions (see for analogous compounds) .
- Thiazolidinone core : Replace sulfur with selenium (thiazole → selenazole) to study redox activity (refer to for synthetic routes) .
Q. How can molecular docking predict the compound’s mechanism of action?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on cytotoxicity profiles.
- Software : Use AutoDock Vina or MOE for docking simulations.
- Validation : Compare binding poses with co-crystallized ligands (e.g., from PDB: 1M17) .
- Key interactions : Look for π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) or hydrogen bonds with catalytic lysines .
Q. How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times.
- Control variables : Match solvent (DMSO) concentrations and serum content in media .
- Statistical analysis : Apply ANOVA to compare datasets; consider logP and solubility differences (e.g., vs. ) .
Q. What strategies improve solubility and bioavailability?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the benzylidene hydroxyl (if present) for pH-dependent release.
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion (refer to for analog formulations) .
- Salt formation : React the thiazolidinone with HCl or sodium to improve crystallinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
